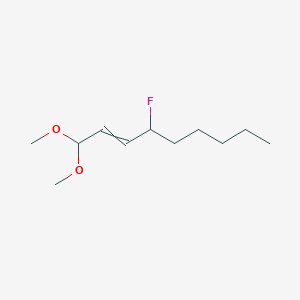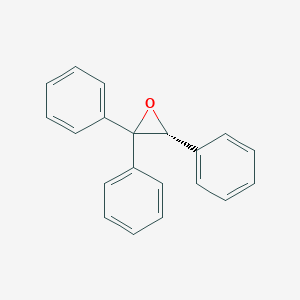
Methanesulfonic acid--3-(2-chlorophenyl)propan-1-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol (1/1) is a compound that combines methanesulfonic acid and 3-(2-chlorophenyl)propan-1-ol in a 1:1 ratio. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₄O₃S, known for its strong acidity and high solubility in water and organic solvents . 3-(2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁ClO, often used in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol typically involves the reaction of methanesulfonic acid with 3-(2-chlorophenyl)propan-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The production of 3-(2-chlorophenyl)propan-1-ol can be achieved through the reduction of 3-(2-chlorophenyl)propanal using reducing agents like sodium borohydride or lithium aluminum hydride .
化学反应分析
Types of Reactions
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 3-(2-chlorophenyl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-chlorophenyl)propanal or 3-(2-chlorophenyl)propanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenylpropanol derivatives.
科学研究应用
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an acid catalyst, facilitating various chemical reactions by donating protons. The 3-(2-chlorophenyl)propan-1-ol moiety can interact with biological targets, potentially modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Methanesulfonic acid: Known for its strong acidity and use in various industrial applications.
3-(2-chlorophenyl)propan-1-ol: Used in organic synthesis and as a precursor for other chemical compounds.
Uniqueness
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the versatile reactivity of 3-(2-chlorophenyl)propan-1-ol. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
属性
CAS 编号 |
165803-59-8 |
|---|---|
分子式 |
C10H15ClO4S |
分子量 |
266.74 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11ClO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4) |
InChI 键 |
HSDURLZASSGDEL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)

![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
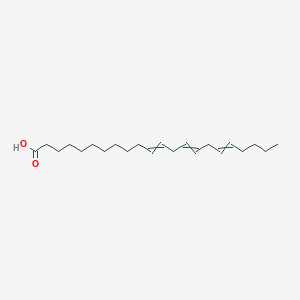
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
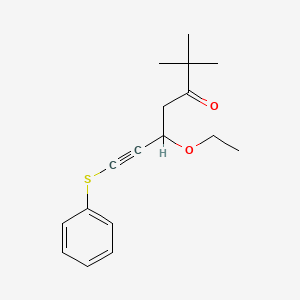

![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
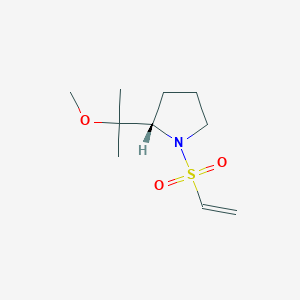
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
